molecular formula C15H13ClF3NO2 B2475697 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol CAS No. 1232770-19-2

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol

Cat. No.: B2475697
CAS No.: 1232770-19-2
M. Wt: 331.72
InChI Key: LUUJSVSJSVZAII-UHFFFAOYSA-N
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Description

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol is a chemical compound with the molecular formula C14H11ClF3NO and a molecular weight of 301.69 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a chloro, trifluoromethyl, and methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethyl)aniline and 6-methoxyphenol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol or methanol.

    Reaction Mechanism: The 4-chloro-2-(trifluoromethyl)aniline undergoes a nucleophilic substitution reaction with 6-methoxyphenol, facilitated by the base, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, trifluoromethyl, and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-12-6-5-10(16)7-11(12)15(17,18)19/h2-7,20-21H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUJSVSJSVZAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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